molecular formula C17H15ClN2 B5828828 N-(2-chlorophenyl)-2,8-dimethylquinolin-4-amine

N-(2-chlorophenyl)-2,8-dimethylquinolin-4-amine

Cat. No.: B5828828
M. Wt: 282.8 g/mol
InChI Key: IYOYYTXNEAMCPX-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2,8-dimethylquinolin-4-amine: is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a 2-chlorophenyl group and two methyl groups at positions 2 and 8. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

IUPAC Name

N-(2-chlorophenyl)-2,8-dimethylquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2/c1-11-6-5-7-13-16(10-12(2)19-17(11)13)20-15-9-4-3-8-14(15)18/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOYYTXNEAMCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-2,8-dimethylquinolin-4-amine typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where 2-chlorobenzoyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amination: The final step involves the introduction of the amine group at the 4-position of the quinoline ring. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-chlorophenyl)-2,8-dimethylquinolin-4-amine can undergo oxidation reactions, leading to the formation of quinoline N-oxides.

    Reduction: The compound can be reduced to form various reduced quinoline derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the 2-chlorophenyl group and the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: N-(2-chlorophenyl)-2,8-dimethylquinolin-4-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Quinoline derivatives have shown promise in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications.

Medicine: The compound is investigated for its potential therapeutic effects. Quinoline derivatives are known to interact with various biological targets, making them candidates for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2,8-dimethylquinolin-4-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    2-Chlorophenyl derivatives: Compounds such as 2-chlorophenylthiourea and 2-chlorophenylcarbamoyl derivatives share structural similarities with N-(2-chlorophenyl)-2,8-dimethylquinolin-4-amine.

    Quinoline derivatives: Other quinoline derivatives, such as chloroquine and quinine, have similar core structures but differ in their substituents and biological activities.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

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